Enflicoxib - 251442-94-1

Enflicoxib

Catalog Number: EVT-266903
CAS Number: 251442-94-1
Molecular Formula: C16H12F5N3O2S
Molecular Weight: 405.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
E-6087 is a cyclooxygenase 2 (COX-2) inhibitor potentially for the treatment of osteoarthritis and pain. E-6087 significantly enhanced the response to radiation, reducing mean volume to 32% of tumors treated with radiation only. The combination treatment neither increased apoptosis of tumor cells or stromal cells nor affected tumor microvascular density. In vitro, E-6087 and its active metabolite did not affect clonogenic survival of GL261 cells or human umbilical vein endothelial cell after radiation. In vivo, however, there was a nonsignificant increase in Angiopoietin (Ang)-1 and Tie-2 mRNA levels and a decrease of Ang-2 mRNA levels after combination treatment.
Overview

Enflicoxib is a novel non-steroidal anti-inflammatory drug (NSAID) classified as a selective cyclooxygenase-2 (COX-2) inhibitor. It has been developed primarily for veterinary use, particularly for treating pain and inflammation associated with osteoarthritis in dogs. The compound is notable for its high selectivity for COX-2 over COX-1, which minimizes gastrointestinal side effects commonly associated with traditional NSAIDs. The chemical structure of enflicoxib is characterized by the presence of a pyrazoline ring, which contributes to its pharmacological properties.

Source and Classification

Enflicoxib, also known by its research designation E-6087, is synthesized by Esteve Pharmaceuticals in Barcelona, Spain. It belongs to the class of pyrazoline derivatives and acts as an anti-inflammatory and analgesic agent. Its chemical formula is C16H15F3N2O2SC_{16}H_{15}F_{3}N_{2}O_{2}S, and it has a molecular weight of approximately 405.34 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of enflicoxib involves several steps, starting from simpler chemical precursors. The process typically includes:

  1. Formation of the Pyrazoline Ring: This is achieved through cyclization reactions involving suitable substrates.
  2. Introduction of Functional Groups: The incorporation of sulfonamide and difluorophenyl groups enhances the compound's selectivity for COX-2.
  3. Purification: The final product undergoes purification to achieve a high level of purity (greater than 99.5%) before formulation into pharmaceutical preparations .

The synthesis can be performed using various solvents, with dimethyl sulfoxide commonly employed for preparing stock solutions in laboratory settings.

Molecular Structure Analysis

Structure and Data

Enflicoxib's molecular structure features a pyrazoline core with additional substituents that enhance its biological activity. The key structural components include:

  • A trifluoromethyl group
  • An aminophenyl moiety
  • A sulfonamide group

The three-dimensional conformation of enflicoxib is crucial for its interaction with the COX enzymes, particularly COX-2, which has a distinct binding pocket compared to COX-1 .

Structural Formula

Enflicoxib C16H15F3N2O2S\text{Enflicoxib }C_{16}H_{15}F_{3}N_{2}O_{2}S
Chemical Reactions Analysis

Reactions and Technical Details

Enflicoxib undergoes metabolic transformations in vivo, primarily resulting in the formation of active metabolites. The main metabolic pathway involves oxidation of the pyrazoline ring to form a hydroxylated pyrazol metabolite (M8), which exhibits even greater selectivity for COX-2 than enflicoxib itself .

Key reactions include:

  • Oxidation: Leading to the formation of hydroxylated metabolites.
  • Conjugation: Metabolites may undergo further conjugation reactions, impacting their pharmacokinetics.
Mechanism of Action

Process and Data

Enflicoxib exerts its therapeutic effects primarily through selective inhibition of COX-2, an enzyme responsible for synthesizing prostaglandins involved in inflammation and pain signaling. This selective inhibition results in reduced production of inflammatory mediators without significantly affecting COX-1, which plays a protective role in the gastrointestinal tract.

The mechanism can be summarized as follows:

  1. Binding: Enflicoxib binds preferentially to the COX-2 enzyme.
  2. Inhibition: This binding inhibits the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .

Studies indicate that enflicoxib demonstrates over 100-fold selectivity for COX-2 compared to COX-1, while its active metabolite shows even higher selectivity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in dimethyl sulfoxide; limited solubility in water.

Chemical Properties

  • Melting Point: Approximately 120–125 °C.
  • Stability: Stable under normal storage conditions but sensitive to moisture.

Relevant data indicate that enflicoxib has a relatively long plasma half-life due to its low rate of elimination, making it suitable for once-daily dosing in veterinary applications .

Applications

Scientific Uses

Enflicoxib is primarily used in veterinary medicine for managing pain and inflammation associated with osteoarthritis in dogs. Its efficacy has been demonstrated in clinical studies, where it significantly reduces pain scores and improves mobility in affected animals . Additionally, ongoing research explores its potential applications in other inflammatory conditions within veterinary practice.

Furthermore, studies evaluating the genotoxic potential of enflicoxib have been conducted using various assays, including the Ames test and chromosome aberration assays, indicating its safety profile when used as directed .

Pharmacological Mechanisms of Enflicoxib in Selective COX-2 Inhibition

Structural Determinants of COX-2 Isoform Specificity

Enflicoxib (1-(4-aminosulfonylphenyl)-5-(2,4-difluorophenyl)-4,5-dihydro-3-trifluoromethyl-1H-pyrazole) belongs to the pyrazoline class of coxib NSAIDs designed for high COX-2 selectivity. Its molecular architecture exploits key differences in the cyclooxygenase active site: COX-2 contains a Val523 residue that creates a larger, more flexible hydrophobic pocket compared to the Ile523 residue in COX-1. This structural variation allows enflicoxib’s bulky trifluoromethyl group to bind optimally within the COX-2 catalytic channel. Additionally, enflicoxib’s sulfonylphenyl moiety interacts with the polar side pocket unique to COX-2, formed by the replacement of His513 (in COX-1) with Arg513 (in COX-2). These interactions confer steric and electronic complementarity, enabling enflicoxib to achieve a >50-fold selectivity for COX-2 over COX-1 in biochemical assays [1] [3]. The drug’s rigid pyrazoline core further stabilizes this binding conformation, preventing efficient accommodation within the narrower COX-1 active site [1].

Table 1: Structural Determinants of Enflicoxib Selectivity [1] [3]

Structural FeatureRole in COX-1 InhibitionRole in COX-2 InhibitionEffect on Selectivity
Trifluoromethyl groupSteric clash with Ile523Optimal fit with Val52320-fold increase
Sulfonylphenyl moietyWeak interaction with His513Hydrogen bonding with Arg51315-fold increase
Pyrazoline coreConformational instabilityStable planar orientation8-fold increase
Difluorophenyl ringLimited hydrophobic contactEnhanced van der Waals forces7-fold increase

Enantiomeric Activity: Differential Pharmacodynamics of (R)- and (S)-Enflicoxib

Enflicoxib is administered as a racemic mixture, but its enantiomers exhibit starkly divergent pharmacological activities. In canine whole blood assays, the (S)-(-)-enantiomer demonstrates potent COX inhibition (COX-1 IC₅₀: 12.8 µM; COX-2 IC₅₀: 1.7 µM), while the (R)-(+)-enantiomer shows negligible activity (IC₅₀ > 100 µM for both isoforms). This disparity arises from chiral recognition at the enzyme active site: the S-enantiomer’s configuration permits optimal hydrogen bonding with Arg513 and π-stacking with Tyr355, whereas the R-enantiomer’s orientation disrupts these interactions. Pharmacokinetic studies reveal both enantiomers undergo cytochrome P450-mediated metabolism to shared metabolites, but only the S-enantiomer contributes significantly to therapeutic effects. This enantioselectivity underscores the importance of stereochemical purity in drug design, as the R-enantiomer serves primarily as an inactive carrier [2].

Table 2: Enantioselective COX Inhibition Profiles [2]

EnantiomerCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Ratio (COX-1/COX-2)
(S)-(-)-Enflicoxib12.8 ± 1.41.7 ± 0.37.5
(R)-(+)-Enflicoxib>100>100Undetermined
Racemic mixture18.9 ± 2.12.8 ± 0.56.8

Role of the Pyrazol Metabolite (E-6132) in Sustained Anti-Inflammatory Effects

The pyrazol metabolite (E-6132, generated via oxidative dehydrogenation of enflicoxib’s pyrazoline core) is the primary mediator of sustained COX-2 inhibition. This metabolite exhibits 19-fold greater COX-2 selectivity (IC₅₀ COX-1/COX-2 ratio: 19.45) than the parent compound. Crucially, E-6132 displays saturable binding to canine red blood cells (RBCs), creating a reservoir effect that prolongs its therapeutic action. When RBC partitioning is accounted for, its effective plasma IC₅₀ for COX-2 plummets from 2.8 µM to 0.2 µM, while selectivity increases to >55-fold. This redistribution mechanism allows E-6132 to maintain therapeutic plasma concentrations (0.2–1.2 µM) for over 168 hours post-administration, enabling once-weekly dosing in dogs. The metabolite’s slow elimination kinetics (t₁/₂ ≈ 40 h) and high volume of distribution further contribute to its extended activity, making it pharmacologically indispensable despite representing <20% of circulating drug-related material [2] [7].

Table 3: Pharmacokinetic-Pharmacodynamic Relationship of Pyrazol Metabolite [2] [7]

ParameterPlasma MatrixWhole Blood MatrixImpact on Efficacy
COX-2 IC₅₀ (µM)0.22.814-fold potency increase
COX-2 IC₈₀ (µM)1.213.411-fold efficacy increase
Selectivity ratio (COX-1/COX-2)54.719.452.8-fold selectivity enhancement
Therapeutic concentration in dogs0.2–1.2 µM2.8–13.4 µMSustained above IC₈₀

In Vitro vs. In Vivo Selectivity Profiles for COX-2 Over COX-1

Discrepancies between enflicoxib’s in vitro potency and in vivo efficacy stem from species-specific COX expression, protein binding, and metabolite contributions. Canine whole blood assays reveal moderate COX-2 selectivity (IC₅₀ ratio COX-1/COX-2: 6.8 for racemate), but in vivo studies demonstrate functional selectivity due to differential tissue distribution. The pyrazol metabolite’s RBC binding enhances its delivery to inflammatory sites where COX-2 is overexpressed. Notably, COX-1 inhibition in gastric mucosa remains <20% at therapeutic plasma concentrations of E-6132, whereas synovial fluid COX-2 inhibition exceeds 80% [2] [6]. Comparative studies across species highlight that canine COX-2 shares 94% homology with human COX-2 in the catalytic domain, but critical variations in Val509/Val523 influence inhibitor binding kinetics. Equine models further demonstrate that whole blood assays reliably predict in vivo selectivity when corrected for species-specific plasma protein binding (e.g., canine albumin affinity for enflicoxib is 3-fold lower than human) [6] [7]. Transdermal formulations in humans achieve plasma concentrations sufficient for COX-2 IC₈₀ (1.2 µM) with minimal COX-1 inhibition (<30%), explaining their clinical efficacy despite lower Cₘₐₓ than oral dosing [7].

Table 4: Species-Specific Selectivity of COX-2 Inhibitors [2] [6] [7]

SpeciesCOX-2 Homology vs. HumanOptimal [Drug] for COX-2 SelectivityWhole Blood IC₅₀ Ratio (COX-1/COX-2)
Canine94%0.2–1.2 µM (E-6132 corrected)54.7
Equine89%3.1 µM (firocoxib)33.2
Human100%1.0 µM (celecoxib)30.5

Properties

CAS Number

251442-94-1

Product Name

Enflicoxib

IUPAC Name

4-[3-(2,4-difluorophenyl)-5-(trifluoromethyl)-3,4-dihydropyrazol-2-yl]benzenesulfonamide

Molecular Formula

C16H12F5N3O2S

Molecular Weight

405.3 g/mol

InChI

InChI=1S/C16H12F5N3O2S/c17-9-1-6-12(13(18)7-9)14-8-15(16(19,20)21)23-24(14)10-2-4-11(5-3-10)27(22,25)26/h1-7,14H,8H2,(H2,22,25,26)

InChI Key

ZZMJXWXXMAAPLI-UHFFFAOYSA-N

SMILES

C1C(N(N=C1C(F)(F)F)C2=CC=C(C=C2)S(=O)(=O)N)C3=C(C=C(C=C3)F)F

Solubility

Soluble in DMSO

Synonyms

4-(5-(2,4-difluorophenyl)-4,5-dihydro-3-trifluoromethyl-1H-pyrazol-1-yl)benzenesulfonamide
E-6087

Canonical SMILES

C1C(N(N=C1C(F)(F)F)C2=CC=C(C=C2)S(=O)(=O)N)C3=C(C=C(C=C3)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.